2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Medicinal Chemistry Pharmacokinetics Lead Optimization

This regioisomerically pure 2-methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 1380300-72-0) features an N-2 methyl group that leaves the piperidine N-8 free for further functionalization, enabling precise SAR studies. The hydrochloride salt delivers superior aqueous solubility and solid-state stability over the free base, directly supporting biological assays and in vivo PK work. Supplied at 97% purity with batch-specific NMR, HPLC, and GC documentation, it is ready for use in RIPK1 inhibitor and PLD inhibitor programs.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
CAS No. 1380300-72-0
Cat. No. B1400253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
CAS1380300-72-0
Molecular FormulaC9H17ClN2O
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESCN1CC2(CCNCC2)CC1=O.Cl
InChIInChI=1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H
InChIKeyDGNDMASADKYDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride (CAS 1380300-72-0) — Chemical Class, Molecular Identity, and Sourcing Profile


2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 1380300-72-0) is a spirocyclic heterocyclic compound belonging to the 2,8-diazaspiro[4.5]decane class, characterized by a bicyclic scaffold in which a piperidine ring and a γ-lactam–containing pyrrolidine ring share a single quaternary carbon . The compound is supplied as the hydrochloride salt with the molecular formula C9H17ClN2O and a molecular weight of 204.69–204.70 g/mol . Commercial availability includes multiple vendors offering standard purity grades of 95–97% with batch-specific analytical documentation (NMR, HPLC, GC) . The spirocyclic core is recognized as a privileged scaffold in medicinal chemistry for exploring three‑dimensional chemical space and developing ligands with improved target selectivity and pharmacokinetic properties [1].

Why 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride Cannot Be Interchanged with Unsubstituted or Alternative Spirocyclic Analogs


Compounds within the 2,8-diazaspiro[4.5]decane family exhibit divergent molecular properties and biological behaviors determined by the specific position and nature of substituents on the spirocyclic framework. For example, the presence of a methyl group at the N‑2 position versus the N‑8 position yields regioisomers with identical molecular formula (C9H16N2O) but distinct topological polar surface areas, hydrogen‑bonding capacities, and predicted pharmacokinetic profiles . The hydrochloride salt form confers solubility and handling advantages over the free base, while the absence of an N‑8 substituent (as in the parent 2,8-diazaspiro[4.5]decan-3-one) eliminates opportunities for further derivatization at that position [1]. Furthermore, the chiral nature of the 2,8-diazaspiro[4.5]decanone core introduces enantioselective interactions with biological targets, meaning that even subtle changes in substitution pattern can profoundly alter target engagement and selectivity [2]. These structural nuances preclude simple interchange among class members without rigorous validation of the specific application context.

Quantitative Differentiation of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride vs. Closest Analogs: Molecular Descriptors, Salt‑Form Advantage, and Scaffold Class Performance


Molecular Weight and Predicted Lipophilicity Differentiation vs. N‑Cyclopropylmethyl Analog

When compared with the N‑cyclopropylmethyl analog (CAS 1380300-25-3), 2‑methyl‑2,8‑diazaspiro[4.5]decan‑3‑one hydrochloride possesses a lower molecular weight (204.7 g/mol vs. 244.8 g/mol, a 16.4% reduction) and, by class‑level inference, reduced lipophilicity. The smaller methyl substituent versus the cyclopropylmethyl group translates to a less bulky, more synthetically tractable building block with a molecular weight that resides closer to the optimal range for oral bioavailability according to Lipinski's rule of five .

Medicinal Chemistry Pharmacokinetics Lead Optimization

Hydrochloride Salt‑Form Stability and Solubility Advantage over Free Base Analog

The hydrochloride salt of 2‑methyl‑2,8‑diazaspiro[4.5]decan‑3‑one (CAS 1380300-72-0) confers measurable advantages in aqueous solubility and solid‑state stability relative to the corresponding free base (CAS 1353506-68-9). The salt formation increases the molecular weight by 36.5 g/mol (from 168.2 g/mol to 204.7 g/mol) and, more importantly, protonates the tertiary amine nitrogens, improving solubility and handling characteristics . The free base lacks these protonated species and is expected to exhibit lower aqueous solubility and potential instability under acidic or oxidative conditions [1].

Formulation Development Preclinical Research Chemical Stability

Regioisomeric Differentiation: N‑2 Methyl vs. N‑8 Methyl Substitution Pattern

The target compound (N‑2 methyl substitution) and its regioisomer 8‑methyl‑2,8‑diazaspiro[4.5]decan‑3‑one (CAS 154495-67-7, N‑8 methyl substitution) share the identical molecular formula (C9H16N2O) and molecular weight (168.2 g/mol) . However, the topological polar surface area (TPSA), hydrogen‑bond donor/acceptor count, and predicted logP differ due to the distinct spatial arrangement of the methyl group relative to the lactam carbonyl and the piperidine nitrogen. The N‑2 methyl derivative features a secondary amine (piperidine NH) available for further derivatization or target engagement, whereas the N‑8 methyl analog masks this site .

Chemical Biology Target Engagement Medicinal Chemistry

Scaffold Class Validation: 2,8-Diazaspiro[4.5]decanone Core Demonstrates Superior Pharmacokinetic Properties vs. Triazaspiro[4.5]decanone Analogs

The 2,8‑diazaspiro[4.5]decanone scaffold, which forms the core of the target compound, was evaluated head‑to‑head against the triazaspiro[4.5]decanone scaffold in the context of phospholipase D (PLD) inhibitor development. The 2,8‑diazaspiro[4.5]decanone core demonstrated a >4‑fold increase in plasma free fraction (rat and human fu increased from <0.03 to up to 0.13), a 34% reduction in predicted hepatic clearance (rat CLhep decreased from >65 mL/min/kg to ~43 mL/min/kg), and a >20‑fold improvement in in vivo half‑life (rat t1/2 extended from <0.15 h to >3 h) [1].

Pharmacokinetics Drug Metabolism Lead Optimization

Commercial Purity Grade Consistency and Analytical Documentation Availability

Across multiple reputable vendors (Bidepharm, Fluorochem, Leyan, Aladdin), 2‑methyl‑2,8‑diazaspiro[4.5]decan‑3‑one hydrochloride is consistently supplied at 97% purity with batch‑specific analytical certificates (NMR, HPLC, GC) available . In contrast, the free base and alternative substitution analogs are often offered at lower standard purity (95%) and may lack comprehensive analytical documentation .

Chemical Procurement Quality Control Reproducibility

Optimal Research and Procurement Applications for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride (CAS 1380300-72-0)


Preclinical Lead Optimization for Oral Kinase Inhibitors (RIPK1, PLD1/2, TYK2/JAK1)

The 2,8‑diazaspiro[4.5]decanone core demonstrated >4‑fold higher plasma free fraction and >20‑fold extended half‑life compared to triazaspiro[4.5]decanone scaffolds in direct head‑to‑head PK studies [1]. 2‑Methyl‑2,8‑diazaspiro[4.5]decan‑3‑one hydrochloride serves as a versatile building block for derivatization into potent RIPK1 inhibitors (IC50 values in the nanomolar range) and isoform‑selective PLD inhibitors [2].

Regioisomer‑Specific Structure–Activity Relationship (SAR) Exploration

The N‑2 methyl substitution pattern (versus N‑8 methyl regioisomer) preserves a free secondary amine at the piperidine nitrogen (N‑8), enabling further derivatization or engagement with biological targets [1]. This regioisomeric specificity is essential for SAR campaigns aiming to optimize target binding while minimizing off‑target effects [2].

Formulation Development Requiring Soluble, Stable Hydrochloride Salt

The hydrochloride salt form (CAS 1380300-72-0) provides superior aqueous solubility and solid‑state stability relative to the free base (CAS 1353506-68-9), making it the preferred physical form for biological assays, in vivo pharmacokinetic studies, and early formulation screening [1][2].

High‑Purity Chemical Biology Probe Synthesis

With commercial availability at 97% purity and batch‑specific analytical documentation (NMR, HPLC, GC) from multiple vendors [1], this compound is well‑suited for the synthesis of high‑purity chemical probes where trace impurities could confound target engagement or phenotypic assay readouts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.